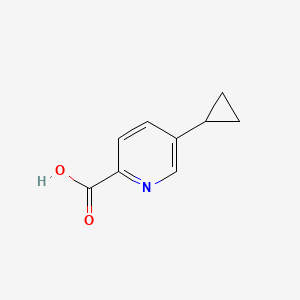

5-Cyclopropylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOSCGYJTDEGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728031 | |

| Record name | 5-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174322-66-7 | |

| Record name | 5-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Cyclopropylpicolinic Acid and Its Analogs

Chemo- and Regioselective Synthesis of the 5-Cyclopropyl Picolinic Acid Core

The precise introduction of a cyclopropyl (B3062369) group at the C5-position of the picolinic acid core demands high chemo- and regioselectivity to avoid unwanted side reactions on the pyridine (B92270) ring and the carboxylic acid functionality. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of 5-cyclopropylpicolinic acid. nih.govresearchgate.netorganic-chemistry.org These methods typically involve the coupling of a 5-halopicolinic acid derivative with a cyclopropyl organometallic reagent.

The efficiency of palladium-catalyzed cyclopropanation is highly dependent on the careful optimization of the catalytic system, which includes the choice of palladium precursor, ligand, base, and solvent. The electronic and steric properties of the ligand are particularly crucial in promoting the desired catalytic cycle and suppressing side reactions. enscm.frrsc.org

For the Suzuki-Miyaura coupling, common palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully employed. The choice of ligand is critical, with bulky and electron-rich phosphine (B1218219) ligands often providing the best results for cross-coupling with heteroaryl chlorides and bromides. Ligands like tricyclohexylphosphine (B42057) (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) have demonstrated high efficacy in promoting the coupling of challenging substrates. nih.govresearchgate.net The selection of a suitable base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is also essential for the transmetalation step. nih.gov

The following interactive data table summarizes typical catalytic systems used in the Suzuki-Miyaura coupling for the synthesis of aryl and heteroaryl cyclopropanes, which are applicable to the synthesis of this compound.

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/Water | Aryl/Heteroaryl Bromides |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/Water | Aryl/Heteroaryl Chlorides/Bromides |

| PdCl₂(dppf) | - | K₂CO₃ | DME/Water | Heteroaryl Bromides |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Aryl/Heteroaryl Bromides |

The selection of appropriate precursors is fundamental to the success of the cross-coupling strategy. For the picolinic acid core, 5-bromo- or 5-chloropicolinic acid esters are commonly used starting materials due to their commercial availability and reactivity. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions of the coupling reaction.

The cyclopropylating agent is another key component. Cyclopropylboronic acid and its pinacol (B44631) ester derivative are widely used in Suzuki-Miyaura reactions. nih.gov For improved stability and handling, potassium cyclopropyltrifluoroborate (B8364958) has emerged as a superior alternative, often providing higher yields and better reproducibility. nih.gov In the context of Negishi coupling, cyclopropylzinc reagents, prepared from cyclopropylmagnesium bromide and zinc halides, are effective coupling partners. researchgate.net

The substrate scope of these palladium-catalyzed reactions is generally broad, tolerating a range of functional groups on the pyridine ring, which allows for the synthesis of diverse this compound analogs.

The following interactive data table outlines common precursors for the synthesis of this compound via cross-coupling reactions.

| Picolinic Acid Precursor | Cyclopropylating Agent | Coupling Reaction |

|---|---|---|

| Methyl 5-bromopicolinate | Cyclopropylboronic acid | Suzuki-Miyaura |

| Ethyl 5-chloropicolinate | Potassium cyclopropyltrifluoroborate | Suzuki-Miyaura |

| Methyl 5-iodopicolinate | Cyclopropylzinc bromide | Negishi |

| 5-Bromopicolinonitrile | Cyclopropylboronic acid pinacol ester | Suzuki-Miyaura |

Alternative Synthetic Routes and Methodological Innovations

While palladium-catalyzed cross-coupling reactions are the mainstay for the synthesis of this compound, alternative methodologies offer complementary approaches. The Simmons-Smith reaction, a classic method for cyclopropanation, involves the reaction of an alkene with an organozinc carbenoid (iodomethyl)zinc iodide. organicreactions.orgwikipedia.orgtcichemicals.comorganic-chemistry.orgnih.gov A potential precursor for this route would be 5-vinylpicolinic acid, which could be subjected to Simmons-Smith conditions to install the cyclopropyl group. The reaction is known for its stereospecificity and tolerance of various functional groups.

Another classical approach is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. nih.govorganic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.com This method could potentially be applied to a picolinic acid ester to generate a cyclopropanol (B106826) intermediate, which could then be further transformed into the desired cyclopropyl group.

Synthesis of Stereoisomers and Isotopic Variants for Mechanistic Probes

The synthesis of specific stereoisomers and isotopically labeled analogs of this compound is crucial for probing reaction mechanisms and understanding its interactions in biological systems.

The asymmetric synthesis of substituted cyclopropyl derivatives can be achieved through the diastereoselective cyclopropanation of a chiral precursor. For instance, a chiral auxiliary attached to a 5-vinylpicolinate precursor could direct the stereochemical outcome of a cyclopropanation reaction, such as a Simmons-Smith or a metal-catalyzed carbene addition reaction. nih.govnih.gov

Isotopic labeling can be used to trace the fate of atoms during a chemical reaction, providing valuable mechanistic insights. chem-station.com For the synthesis of isotopically labeled this compound, one could either start with a labeled cyclopropylating agent or a labeled picolinic acid precursor. For example, deuterium- or carbon-13-labeled cyclopropylboronic acid can be prepared and used in a Suzuki-Miyaura coupling. google.com Alternatively, a picolinic acid core labeled with stable isotopes such as ¹³C or ¹⁵N could be synthesized and then subjected to the cyclopropanation step. imist.manih.govnih.gov

Modular Approaches to Novel Derivatives of this compound

Modular or combinatorial approaches to the synthesis of this compound derivatives enable the rapid generation of libraries of compounds for screening purposes in drug discovery and materials science. nih.govnrochemistry.com Such strategies often rely on the versatility of cross-coupling reactions.

A modular synthesis could involve the preparation of a range of substituted 5-halopicolinic acid precursors, which are then coupled with a cyclopropylating agent. The substituents on the picolinic acid ring can be introduced using various synthetic methodologies prior to the key cyclopropanation step. organic-chemistry.org

Alternatively, a library of derivatives can be constructed by employing a variety of substituted cyclopropylboronic acids or other cyclopropyl organometallic reagents in the cross-coupling reaction with a common 5-halopicolinic acid precursor. This approach allows for the exploration of the chemical space around the cyclopropyl moiety.

Furthermore, the carboxylic acid and amide functionalities of this compound provide convenient handles for further derivatization, allowing for the synthesis of a wide array of esters and amides. researchgate.netnih.govresearchgate.netnih.gov This post-cyclopropanation derivatization adds another layer of modularity to the synthesis of novel analogs.

Exploration of Substituent Effects on the Pyridine Ring

The electronic and steric nature of substituents on the pyridine ring plays a pivotal role in modulating the reactivity of the entire molecule, including the carboxylic acid group. Understanding these effects is essential for designing synthetic routes and for fine-tuning the properties of the final compounds.

The reactivity of the pyridine ring towards electrophilic or nucleophilic substitution is significantly influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially influencing the acidity of the picolinic acid proton. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can facilitate nucleophilic substitution on the ring. nih.govnih.gov

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic systems. For pyridine derivatives, specific Hammett constants (σ) have been determined, which can be used to predict reaction rates and equilibrium constants. sciepub.comrsc.org For instance, the pKa values of substituted pyridinium (B92312) ions show a linear correlation with the Hammett σ values of the substituents. sciepub.com This relationship can be extrapolated to understand how substituents on the picolinic acid ring affect the acidity of the carboxylic acid and the reactivity of the pyridine nitrogen.

The introduction of substituents at various positions of the pyridine ring can also exert steric effects, which can influence the accessibility of reagents to the reaction centers. For example, a bulky substituent ortho to the carboxylic acid group in a picolinic acid derivative could hinder reactions at that site.

To systematically study these effects, a series of this compound analogs bearing different substituents (e.g., -OCH3, -Cl, -NO2) at other positions on the pyridine ring can be synthesized. The impact of these substituents on the reactivity of the pyridine ring and the carboxylic acid can then be evaluated through various chemical transformations and physical measurements, such as pKa determination.

Table 1: Predicted Influence of Substituents on the Properties of this compound Analogs

| Substituent (at C4 or C6) | Electronic Effect | Predicted Effect on Pyridine Ring Reactivity (towards electrophiles) | Predicted Effect on Carboxylic Acid Acidity |

| -OCH3 | Electron-Donating | Increased | Decreased |

| -CH3 | Electron-Donating | Increased | Decreased |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Decreased | Increased |

| -NO2 | Strongly Electron-Withdrawing | Significantly Decreased | Significantly Increased |

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially altered biological activities or material properties. Common derivatization strategies include esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and widely used method. google.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. nih.govresearchgate.net The synthesis of active esters, for instance, with N-hydroxysuccinimide, provides reactive intermediates that can be readily used for subsequent amidation reactions. nih.gov

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. nih.govnih.govresearchgate.net The in-situ generation of the acyl chloride using reagents like thionyl chloride is a common approach. nih.govnih.govresearchgate.net Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), also provide an efficient means for direct amidation under mild conditions.

Table 2: Common Derivatization Reactions of this compound

| Derivative | Reagents and Conditions |

| Methyl 5-cyclopropylpicolinate | Methanol, H2SO4 (catalytic), reflux |

| Ethyl 5-cyclopropylpicolinate | Ethanol, DCC, DMAP, CH2Cl2, room temperature |

| 5-Cyclopropyl-N-phenylpicolinamide | 1. SOCl2, reflux; 2. Aniline, Et3N, CH2Cl2, 0 °C to rt |

| N-(2-Hydroxyethyl)-5-cyclopropylpicolinamide | 1. HATU, DIPEA, DMF; 2. Ethanolamine, room temperature |

The synthesis and derivatization of this compound and its analogs represent a vibrant area of research. A thorough understanding of substituent effects and the application of modern synthetic methodologies are crucial for the continued development of novel compounds with tailored properties for a range of applications.

Based on a comprehensive search of available scientific literature, there is currently no public domain information detailing investigations into this compound as an inhibitor of Beta-Secretase 1 (BACE1) or Indoleamine 2,3-Dioxygenase (IDO).

Therefore, it is not possible to provide the requested article with details on its enzyme target identification, validation studies, in vitro kinetics, cell-based assays, structure-activity relationships, or biochemical characterization in the context of BACE1 or IDO inhibition. The research required to populate the outlined sections on the biological activity and molecular mechanisms of this compound against these specific enzymatic targets does not appear to be published.

Investigations into the Biological Activity and Molecular Mechanisms of 5 Cyclopropylpicolinic Acid

Enzyme Target Identification and Validation Studies

Indoleamine 2,3-Dioxygenase (IDO) Inhibition in Immunomodulation and Cancer Research

Cellular Immunosuppression Assays

The immunosuppressive activity of compounds targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway is typically evaluated in cellular assays that model the tumor microenvironment. nih.gov IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine. nih.gov This process has two main immunosuppressive effects: the depletion of the essential amino acid tryptophan, which causes T-cell cycle arrest and anergy, and the production of metabolites like kynurenine (B1673888), which promote the generation of regulatory T-cells (Tregs). nih.govamsbio.com

A standard method to assess the cellular potency of an IDO1 inhibitor like 5-Cyclopropylpicolinic acid involves the use of human cancer cell lines, such as HeLa cells, that are stimulated to express the IDO1 enzyme. oncotarget.com The expression is typically induced by treating the cells with interferon-gamma (IFNγ), a cytokine known to be present in inflammatory environments. nih.gov Following induction, the cells are incubated with varying concentrations of the test compound. The primary endpoint of this assay is the measurement of kynurenine concentration in the cell culture supernatant. A potent inhibitor will block IDO1 activity, leading to a dose-dependent reduction in kynurenine production. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the compound's cellular activity.

To more directly measure the reversal of immunosuppression, co-culture assays are employed. In this setup, the IFNγ-stimulated cancer cells are cultured together with an immune cell population, often a T-cell line like Jurkat cells or primary human T-cells. nih.govoncotarget.com The IDO1 activity in the cancer cells depletes tryptophan, which in turn suppresses T-cell proliferation and activation. The addition of an effective IDO1 inhibitor restores tryptophan levels, thereby rescuing T-cell function. The readout for this assay can be T-cell proliferation, measured by techniques such as tritiated thymidine (B127349) incorporation or CFSE dye dilution.

Table 1: Representative Data from Cellular IDO1 Inhibition Assays for a Hypothetical Picolinic Acid Analog This table presents illustrative data based on typical assay formats for IDO1 inhibitors.

| Assay Type | Cell Line(s) | Stimulus | Measured Endpoint | Result (IC50) |

|---|---|---|---|---|

| Kynurenine Production | HeLa | IFNγ | Kynurenine Concentration | 45 nM |

| T-Cell Proliferation (Co-culture) | HeLa & Jurkat T-cells | IFNγ | T-cell Proliferation Rate | 60 nM |

SAR Profiling for IDO Inhibitory Activity

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective drug candidates. For IDO1 inhibitors based on the picolinic acid scaffold, SAR profiling focuses on systematically modifying the chemical structure to enhance inhibitory activity, selectivity over related enzymes like Tryptophan 2,3-dioxygenase (TDO), and other pharmacological properties.

The core picolinic acid moiety is critical for activity, as the nitrogen atom of the pyridine (B92270) ring and the adjacent carboxylic acid group are positioned to form a bidentate chelation interaction with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom at the center of the IDO1 heme cofactor. This direct coordination to the heme iron competitively blocks the binding of the natural substrate, L-tryptophan.

SAR exploration for a compound like this compound would involve several key areas of modification:

Substitution on the Pyridine Ring: The position, size, and electronic properties of substituents on the pyridine ring are crucial. The introduction of a cyclopropyl (B3062369) group at the 5-position is a key modification. This small, rigid, and lipophilic group likely interacts with a hydrophobic pocket within the IDO1 active site. SAR would involve exploring other small alkyl or cycloalkyl groups at this position to probe the size and shape constraints of this pocket.

Bioisosteric Replacement: The carboxylic acid is essential for heme binding, but it can be replaced with other acidic bioisosteres, such as a tetrazole, to modulate properties like cell permeability and metabolic stability.

Exploration of Other Positions: Modifications at the 3, 4, and 6 positions of the picolinic acid ring would be systematically evaluated. Introducing small electron-withdrawing or donating groups could fine-tune the pKa of the pyridine nitrogen and the carboxylic acid, potentially optimizing the heme-binding affinity. nih.gov

The goal of these systematic modifications is to map the steric and electronic requirements of the IDO1 active site, leading to compounds with optimized potency.

Table 2: Illustrative SAR Data for a Series of 5-Substituted Picolinic Acid Analogs This table presents hypothetical data to demonstrate SAR principles for IDO1 inhibition.

| Compound | R-Group at Position 5 | IDO1 Enzymatic IC50 (nM) | HeLa Cell IC50 (nM) |

|---|---|---|---|

| 1 (Parent) | -H | 1500 | >5000 |

| 2a | -Methyl | 350 | 800 |

| 2b | -Ethyl | 210 | 450 |

| 2c (this compound) | -Cyclopropyl | 75 | 160 |

| 2d | -Isopropyl | 180 | 400 |

| 2e | -tert-Butyl | 950 | 2200 |

Exploration of Other Potential Biological Targets and Pathways

While the primary focus of research into this compound is its activity as an IDO1 inhibitor, a comprehensive understanding of its biological effects requires investigation into potential alternative targets and pathways. Picolinic acid itself is a natural catabolite of tryptophan, and studies have shown it can exert biological effects independent of IDO1 inhibition. For instance, research has demonstrated that picolinic acid can have an anabolic effect on bone in vivo, promoting bone formation and strength. nih.gov This suggests that the picolinic acid scaffold may interact with signaling pathways involved in osteoblast differentiation and function.

Therefore, investigations into the broader biological profile of this compound would include target-agnostic screening approaches to identify potential off-target interactions. Techniques such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) could be employed to identify proteins from cell lysates that bind to the compound. Any identified "hits" would then be validated through specific binding and functional assays. Furthermore, selectivity profiling against other heme-containing enzymes, particularly Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), is critical to confirm the compound's specificity for IDO1. At present, specific studies detailing a broad off-target profile for this compound are not widely available in the public literature, highlighting an area for future research.

Molecular Interaction Studies and Ligand Binding Thermodynamics

Biophysical Characterization of Protein-Ligand Interactions

To fully understand the molecular basis of inhibition, the direct interaction between this compound and its target protein, IDO1, must be characterized using biophysical methods. These techniques provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for this purpose as it provides a complete thermodynamic profile of the binding event in a single experiment. nih.gov In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the target protein (recombinant human IDO1). The instrument directly measures the minute heat changes that occur upon binding. nih.gov

The resulting data can be analyzed to determine several key parameters:

Binding Affinity (Kd): The dissociation constant, which is a measure of how tightly the ligand binds to the protein. A lower Kd value indicates higher affinity.

Binding Enthalpy (ΔH): The measure of the heat released or absorbed during the binding event, reflecting the changes in bonding interactions (e.g., hydrogen bonds, van der Waals forces).

Binding Entropy (ΔS): A measure of the change in disorder of the system upon binding, which includes contributions from conformational changes in the protein and ligand, as well as the displacement of solvent molecules.

Stoichiometry (n): The molar ratio of ligand to protein in the final complex.

This detailed thermodynamic signature is invaluable for lead optimization, as it helps to elucidate whether binding affinity is driven by favorable enthalpic contributions (stronger bonds) or entropic contributions (e.g., the hydrophobic effect), guiding rational drug design.

Table 3: Representative Thermodynamic Binding Profile for an IDO1 Inhibitor via ITC This table contains hypothetical data illustrating the typical output of an ITC experiment.

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Binding Affinity (Kd) | 50 | nM | High-affinity interaction |

| Stoichiometry (n) | 1.05 | - | 1:1 binding ratio of inhibitor to IDO1 |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Enthalpically favorable (exothermic) reaction |

| Entropy Change (-TΔS) | -2.2 | kcal/mol | Slightly entropically unfavorable |

| Gibbs Free Energy (ΔG) | -10.7 | kcal/mol | Spontaneous, high-energy binding interaction |

Structural Biology Approaches (e.g., X-ray Crystallography of Complexes)

X-ray crystallography provides the most detailed, atomic-level view of how an inhibitor binds to its target protein. Obtaining a crystal structure of this compound in a complex with IDO1 would be a critical step in understanding its mechanism of action and would provide an invaluable template for future structure-based drug design.

Numerous crystal structures of human IDO1, both alone and in complex with various inhibitors, have been resolved and deposited in the Protein Data Bank. researchgate.netrcsb.org These structures reveal that IDO1 consists of a large C-terminal domain, which contains the catalytic heme-binding site, and a smaller N-terminal domain. researchgate.net The active site is located in a deep pocket above the heme group.

Based on the known structures of other inhibitors and the chemical nature of this compound, a co-crystal structure would be expected to reveal:

Heme Coordination: The nitrogen atom of the picolinic acid's pyridine ring and one of the oxygen atoms from its carboxylate group would likely be directly coordinated to the central iron atom of the heme group, displacing a water molecule that is typically present. This bidentate chelation is a common binding mode for this class of inhibitors.

Hydrophobic Interactions: The cyclopropyl group at the 5-position would be oriented to fit into a hydrophobic sub-pocket within the active site. The precise interactions with nonpolar amino acid residues (such as valine, leucine, or phenylalanine) in this pocket would be visualized.

Hydrogen Bonding: The carboxylate group, in addition to binding the heme iron, could form hydrogen bonds with the side chains of nearby polar residues, such as serine or arginine, further anchoring the inhibitor in the active site. nih.gov

While a crystal structure of the specific this compound-IDO1 complex is not currently available in the public domain, the wealth of existing IDO1 structural data provides a robust framework for predicting its binding mode and for interpreting SAR data. nih.govnih.gov

Applications of 5 Cyclopropylpicolinic Acid in Rational Drug Design and Development

Strategic Utility as a Core Scaffold for Bioactive Molecules

5-Cyclopropylpicolinic acid is emerging as a valuable scaffold in medicinal chemistry, offering a unique combination of a planar, aromatic pyridine (B92270) ring and a non-planar, rigid cyclopropyl (B3062369) group. The picolinic acid moiety itself is a recognized structural component in a variety of biologically active compounds. nih.gov The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, while the carboxylic acid group provides a key site for salt formation or interaction with positively charged residues in a protein's active site.

The incorporation of a cyclopropyl group at the 5-position of the picolinic acid scaffold introduces several advantageous properties for drug design. This small, strained ring system is known to enhance the potency and metabolic stability of drug candidates, as well as reduce off-target effects. scientificupdate.com The unique electronic and conformational properties of the cyclopropyl group can be strategically exploited to fine-tune the pharmacological profile of a lead compound.

Design Principles for Lead Optimization and Analogue Synthesis

In the process of lead optimization, this compound serves as a versatile template for the synthesis of analogues with improved therapeutic properties. The carboxylic acid group can be readily modified to form esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic profile. Furthermore, the pyridine ring can be substituted at other available positions to explore structure-activity relationships (SAR) and enhance target binding affinity and selectivity.

Synthetic strategies for creating analogues of this compound often involve the modification of the carboxylic acid functionality or substitution on the pyridine ring. For instance, the carboxylic acid can be coupled with various amines or alcohols to generate a library of amide or ester derivatives. These modifications can influence the compound's solubility, permeability, and metabolic stability.

Exploitation of the Cyclopropyl Group for Conformational Control and Metabolic Stability

The cyclopropyl group plays a crucial role in conferring favorable properties to drug candidates. Its rigid nature introduces conformational constraints on the molecule, which can help to lock the compound into a bioactive conformation for optimal interaction with its biological target. iris-biotech.deresearchgate.net This pre-organization can lead to an entropically more favorable binding to the receptor, thereby enhancing potency. nih.govacs.org

From a metabolic standpoint, the cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains. hyphadiscovery.com The C-H bonds of a cyclopropyl ring are stronger and less accessible to enzymatic oxidation, which can lead to an increased in vivo half-life of the drug. hyphadiscovery.com This enhanced metabolic stability is a significant advantage in drug design, as it can lead to improved bioavailability and a more favorable dosing regimen.

Preclinical Assessment of Efficacy in Disease Models

While specific preclinical data for this compound is not extensively available in the public domain, the general class of picolinic acid derivatives has been evaluated in a wide range of disease models. pensoft.net The therapeutic potential of novel this compound analogues would be assessed in relevant in vitro and in vivo models to determine their efficacy and mechanism of action.

Development of Prodrug Strategies and Delivery Systems

The carboxylic acid group of this compound is an ideal handle for the development of prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. slideshare.net This strategy is often employed to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. mdpi.com

For a carboxylic acid-containing compound like this compound, a common prodrug approach is the formation of an ester. slideshare.net Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance their absorption across biological membranes. Once absorbed, these esters are readily hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. The choice of the ester promoiety can be tailored to control the rate and extent of hydrolysis, allowing for a controlled release of the active drug.

| Prodrug Strategy | Potential Advantage | Activation Mechanism |

| Esterification | Improved membrane permeability and oral bioavailability | Hydrolysis by esterases |

| Amidation | Increased stability and modified solubility | Hydrolysis by amidases |

| Acyl Glucuronidation | Enhanced water solubility for intravenous administration | Cleavage by glucuronidases |

Considerations for Drugability and Selectivity Profiles

The "drugability" of a compound refers to its potential to be developed into a successful drug. This encompasses a range of physicochemical and pharmacokinetic properties, including solubility, permeability, metabolic stability, and bioavailability. The picolinic acid scaffold is generally considered to have favorable drug-like properties. nih.gov The introduction of the cyclopropyl group can further enhance these properties, particularly metabolic stability. hyphadiscovery.com

Selectivity is a critical aspect of drug design, as it relates to a drug's ability to interact with its intended target without affecting other proteins in the body, which can lead to off-target side effects. The rigid nature of the cyclopropyl group in this compound can contribute to improved selectivity by restricting the molecule's conformation to one that is optimal for binding to the desired target. iris-biotech.de Fine-tuning the substitution pattern on the picolinic acid ring is another key strategy for optimizing selectivity. Comprehensive in vitro profiling against a panel of related and unrelated targets is essential to establish the selectivity profile of any new drug candidate based on this scaffold. nih.gov

| Property | Contribution of Picolinic Acid Scaffold | Contribution of Cyclopropyl Group |

| Target Interaction | Hydrogen bonding, π-stacking, salt bridge formation | Conformational rigidity, hydrophobic interactions |

| Metabolic Stability | Generally stable aromatic core | Increased resistance to oxidative metabolism |

| Solubility | Carboxylic acid provides aqueous solubility | Can modulate lipophilicity |

| Selectivity | Amenable to substitution for selectivity tuning | Conformational constraint can enhance selectivity |

Computational and Theoretical Frameworks for 5 Cyclopropylpicolinic Acid Research

Quantum Chemical Studies of Electronic Properties and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and reactivity of 5-cyclopropylpicolinic acid. These methods provide insights into how the molecule will behave in a biological environment.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electronegativity, can quantify the molecule's propensity to interact with biological targets. For instance, these descriptors can help predict whether the compound is likely to act as an electron donor or acceptor in enzymatic reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, capturing its conformational flexibility and interactions with its environment over time. These simulations model the motion of atoms and molecules based on classical mechanics, providing a detailed view of molecular behavior.

A primary application of MD is conformational analysis, which explores the different shapes a molecule can adopt. For this compound, this is crucial for understanding how it might bind to a biological target, as its conformation can significantly affect binding affinity. MD simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules, typically water in a biological context. These simulations can reveal how the solvent influences the molecule's conformation and how it mediates interactions with other molecules. The effect of the solvent on the molecule's stability and activity can be significant. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches are integral to the computer-aided design of drugs derived from this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscispace.comeurekaselect.com For derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). By correlating these descriptors with experimentally determined activities, a predictive model can be built. This model can then be used to screen new, untested derivatives of this compound and prioritize them for synthesis and testing.

Table 2: Example of Descriptors Used in a QSAR Model for Picolinic Acid Derivatives (Hypothetical Data)

| Descriptor | Type | Correlation with Activity |

|---|---|---|

| Molecular Weight | Constitutional | Positive |

| LogP | Lipophilicity | Optimal Range |

| Number of Hydrogen Bond Donors | Electronic | Negative |

Virtual screening and molecular docking are structure-based methods that rely on the three-dimensional structure of a biological target. If the target of this compound is known, these techniques can be used to predict how it will bind.

Virtual screening involves computationally screening large libraries of compounds to identify those that are likely to bind to the target. chemrxiv.orgnih.gov This can be done using either ligand-based methods (if the structures of known active compounds are available) or structure-based methods. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.comnih.govmdpi.com The output of a docking simulation is a binding score, which estimates the binding affinity, and a predicted binding pose. This information is crucial for understanding the key interactions between the ligand and the target and for designing modifications to improve binding.

Predictive Modeling of Pharmacological Profiles

Computational methods can also be used to predict the pharmacokinetic properties of this compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages.

Various in silico models, often based on machine learning, can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These models are trained on large datasets of known compounds and their experimentally determined pharmacological profiles. By inputting the structure of this compound into these models, researchers can obtain an early assessment of its drug-like properties. mdpi.com

Table 3: Predicted Pharmacological Profile of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Oral Bioavailability | > 80% | Likely well-absorbed when taken orally. |

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant central nervous system effects. |

| CYP450 Inhibition | Low probability | Low risk of drug-drug interactions via this mechanism. |

Emerging Research Avenues and Future Perspectives for 5 Cyclopropylpicolinic Acid

Integration with Chemoinformatic and Artificial Intelligence Platforms

The advent of chemoinformatic and artificial intelligence (AI) platforms has revolutionized the landscape of drug discovery and development. For 5-Cyclopropylpicolinic acid, these computational tools offer a powerful avenue to accelerate research and uncover novel therapeutic applications.

Generative AI for Novel Scaffolds: Generative AI algorithms can design novel molecules with desired properties from scratch. digitellinc.com By inputting the core structure of this compound and specifying desired biological endpoints, these algorithms can propose innovative derivatives with enhanced efficacy and safety profiles. This approach opens up a vast chemical space for exploration that would be inaccessible through traditional medicinal chemistry approaches alone.

| Computational Approach | Application for this compound | Potential Outcome |

| QSAR Modeling | Predict biological activity of derivatives | Prioritize synthesis of potent analogs |

| AI-Powered ADMET | Forecast pharmacokinetic and toxicity profiles | Early identification and mitigation of liabilities |

| Generative AI | Design novel molecular structures | Discovery of new chemical entities with improved properties |

Development of Advanced Therapeutic Modalities

Beyond its potential as a standalone small molecule therapeutic, this compound can be incorporated into advanced therapeutic modalities to enhance its efficacy, specificity, and delivery.

Targeted Drug Delivery Systems: The conjugation of this compound to targeting moieties, such as antibodies or nanoparticles, can facilitate its selective delivery to diseased cells or tissues. nih.govnih.govdovepress.com This approach is particularly relevant for indications requiring high local concentrations of the drug while minimizing systemic exposure and associated side effects. For example, a study on 5-boronopicolinic acid demonstrated the potential of modifying the picolinic acid scaffold for tumor-targeted drug delivery. nih.gov

Prodrug Strategies: The chemical structure of this compound lends itself to the design of prodrugs. These are inactive precursors that are metabolized in vivo to release the active parent drug at the desired site of action. This strategy can be employed to improve the compound's oral bioavailability, prolong its duration of action, or enhance its penetration across biological barriers.

| Therapeutic Modality | Application for this compound | Potential Advantage |

| Targeted Delivery | Conjugation to targeting ligands | Increased efficacy and reduced off-target effects |

| Combination Therapy | Co-administration with other drugs | Synergistic effects and overcoming resistance |

| Prodrug Design | Chemical modification to an inactive form | Improved pharmacokinetic properties |

Interdisciplinary Research Collaborations

The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. The future development of this compound will be significantly accelerated through robust interdisciplinary collaborations that bring together diverse expertise.

Academia-Industry Partnerships: The synergy between academic research and industrial drug development is crucial for translating basic scientific discoveries into clinical applications. acs.org Academic labs can contribute by elucidating the fundamental mechanisms of action of this compound, while pharmaceutical companies can provide the resources and expertise for large-scale synthesis, preclinical testing, and clinical trial execution. Such collaborations can de-risk early-stage projects and expedite the path to new medicines.

Consortia of Computational and Experimental Scientists: The integration of computational and experimental approaches is paramount. Collaborations between computational chemists, biologists, and medicinal chemists will be essential to iteratively design, synthesize, and test new derivatives of this compound. This "design-make-test-analyze" cycle, fueled by constant feedback between in silico predictions and experimental validation, will drive the optimization of this chemical scaffold.

Open Science Initiatives: The sharing of data and research findings through open science platforms can foster a more collaborative and efficient research ecosystem. By making data on this compound and its analogs publicly available, researchers from around the world can contribute to a collective understanding of its therapeutic potential, avoiding duplication of effort and accelerating the pace of discovery.

Unaddressed Questions and Future Directions in the Field

Despite the promising outlook, several key questions regarding this compound remain unanswered. Addressing these knowledge gaps will be critical in guiding future research and development efforts.

Elucidation of Molecular Targets and Mechanisms of Action: A fundamental and pressing question is the identification of the specific biological targets of this compound. Understanding its mechanism of action at a molecular level is a prerequisite for rational drug design and for predicting its therapeutic efficacy and potential side effects. Advanced techniques such as chemical proteomics and genetic screening can be employed to unravel these crucial details.

Overcoming Synthetic Challenges: The efficient and scalable synthesis of this compound and its derivatives is a key enabling factor for its further development. google.com Future research should focus on developing novel and cost-effective synthetic routes to facilitate the production of sufficient quantities for extensive preclinical and clinical studies. Challenges in the synthesis of complex picolinic acid derivatives have been a subject of research and overcoming these will be vital.

Long-term Efficacy and Resistance Mechanisms: For any promising therapeutic candidate, it is crucial to investigate its long-term efficacy and the potential for the development of resistance. Preclinical studies using chronic disease models can provide valuable insights into these aspects and inform the design of more robust and durable therapeutic strategies.

Q & A

Basic: What are the established synthetic routes for 5-cyclopropylpicolinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves cyclopropanation of picolinic acid derivatives or functionalization of pre-formed picolinic acid scaffolds. Key routes include:

- Route 1 : Suzuki-Miyaura coupling of a boronic acid-substituted cyclopropane with halogenated picolinic acid. Optimize palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to minimize side reactions .

- Route 2 : Cyclopropanation via [2+1] cycloaddition using ethyl diazoacetate and a transition metal catalyst (e.g., Rh₂(OAc)₄). Control temperature (<80°C) to avoid decomposition .

Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance coupling efficiency), stoichiometric ratios (1.2:1 boronic acid:halide for Suzuki), and post-synthesis purification (HPLC or recrystallization). Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm cyclopropane ring integrity and exclude regioisomers .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show distinct signals for the cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and aromatic protons (δ 8.0–8.5 ppm). ¹³C NMR confirms the cyclopropane carbons (δ 10–15 ppm) and carboxylic acid carbonyl (δ 170–175 ppm) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Retention time and [M+H]⁺ ion (m/z 164.1) verify identity. Purity >95% is standard for pharmacological studies .

- X-ray Crystallography : Resolves stereochemical ambiguities; compare with Cambridge Structural Database entries for picolinic acid derivatives .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from variations in assay design, target specificity, or compound stability. Systematic approaches include:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, ChEMBL) and apply statistical weighting for sample size and assay reliability .

- Dose-Response Reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Structural Analog Comparison : Compare activity with analogs (e.g., 5-methylpicolinic acid) to isolate the cyclopropane group’s role. Use molecular docking to validate binding mode consistency .

Example Table: Contradictory IC₅₀ Values in Kinase Inhibition Studies

| Study | Target Kinase | IC₅₀ (µM) | Assay Conditions |

|---|---|---|---|

| A | JAK2 | 0.8 | ATP 10 µM, 37°C |

| B | JAK2 | 5.2 | ATP 100 µM, 25°C |

| C | EGFR | >100 | Cell-free assay |

Resolution: ATP concentration and temperature critically affect competitive inhibition. Study B’s higher ATP explains reduced potency .

Advanced: How should a PICOT framework be applied to design clinical/preclinical studies involving this compound?

Methodological Answer:

Adapt the PICOT format (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven research:

- P : In vitro models (e.g., cancer cell lines with EGFR mutations) or in vivo models (e.g., xenograft mice).

- I : this compound at 10–50 mg/kg (oral) or 1–10 µM (in vitro).

- C : Comparator groups (e.g., gefitinib for EGFR inhibition or vehicle control).

- O : Primary (tumor volume reduction) and secondary outcomes (apoptosis markers via Western blot).

- T : Acute (24–72 hr in vitro) vs. chronic (4-week in vivo) exposure .

Example PICOT Question: "In EGFR-mutant NSCLC cell lines (P), does this compound (I) compared to gefitinib (C) reduce phospho-EGFR levels (O) after 48-hour treatment (T)?" .

Advanced: What strategies mitigate instability issues of this compound in aqueous solutions during long-term assays?

Methodological Answer:

- pH Optimization : Stabilize the carboxylic acid moiety by buffering solutions at pH 6.5–7.0 to balance ionization and solubility .

- Cryopreservation : Store stock solutions in DMSO at -80°C; avoid freeze-thaw cycles.

- Protection from Light : Cyclopropane rings are prone to photodegradation; use amber vials and low-light lab conditions .

- LC-MS Monitoring : Perform periodic stability checks during assays to quantify degradation products (e.g., hydrolyzed picolinic acid) .

Basic: What are the primary applications of this compound in current medicinal chemistry research?

Methodological Answer:

- Kinase Inhibition : Scaffold for ATP-competitive inhibitors targeting JAK2 or EGFR due to cyclopropane-induced conformational restriction .

- Metal Chelation : The picolinic acid moiety binds transition metals (e.g., Fe³⁺), enabling applications in neurodegeneration or antimicrobial studies .

- Prodrug Development : Carboxylic acid group facilitates esterification for improved bioavailability .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor to identify cytochrome P450 (CYP) substrates and potential metabolites (e.g., hydroxylation at cyclopropane or pyridine ring) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative metabolism (e.g., cyclopropane ring strain increases susceptibility to epoxidation) .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-HRMS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.